2-(7,8-Dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)-5-methylphenol
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Overview
Description
2-(7,8-DIMETHYL-3,5-DIHYDRO-1H-2,4-BENZODITHIEPIN-3-YL)-5-METHYLPHENOL is a complex organic compound characterized by its unique structure, which includes a benzodithiepin ring system and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7,8-DIMETHYL-3,5-DIHYDRO-1H-2,4-BENZODITHIEPIN-3-YL)-5-METHYLPHENOL typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodithiepin Ring: This step involves the cyclization of a suitable precursor, such as a dithioester, under acidic or basic conditions to form the benzodithiepin ring.
Introduction of Methyl Groups: Methyl groups are introduced through alkylation reactions using methylating agents like methyl iodide in the presence of a base.
Attachment of the Phenol Group: The phenol group is introduced via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(7,8-DIMETHYL-3,5-DIHYDRO-1H-2,4-BENZODITHIEPIN-3-YL)-5-METHYLPHENOL undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzodithiepin ring can be reduced to form dihydro derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives of the benzodithiepin ring.
Substitution: Halogenated phenol derivatives.
Scientific Research Applications
2-(7,8-DIMETHYL-3,5-DIHYDRO-1H-2,4-BENZODITHIEPIN-3-YL)-5-METHYLPHENOL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of 2-(7,8-DIMETHYL-3,5-DIHYDRO-1H-2,4-BENZODITHIEPIN-3-YL)-5-METHYLPHENOL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes, depending on its specific interactions.
Comparison with Similar Compounds
Similar Compounds
2-(7,8-DIMETHYL-3,5-DIHYDRO-1H-2,4-BENZODITHIEPIN-3-YL)-4-METHYLPHENOL: Similar structure but with a different position of the methyl group on the phenol ring.
2-(7,8-DIMETHYL-3,5-DIHYDRO-1H-2,4-BENZODITHIEPIN-3-YL)-5-ETHYLPHENOL: Similar structure but with an ethyl group instead of a methyl group on the phenol ring.
Uniqueness
2-(7,8-DIMETHYL-3,5-DIHYDRO-1H-2,4-BENZODITHIEPIN-3-YL)-5-METHYLPHENOL is unique due to its specific substitution pattern and the presence of both the benzodithiepin ring and the phenol group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H20OS2 |
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Molecular Weight |
316.5 g/mol |
IUPAC Name |
2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)-5-methylphenol |
InChI |
InChI=1S/C18H20OS2/c1-11-4-5-16(17(19)6-11)18-20-9-14-7-12(2)13(3)8-15(14)10-21-18/h4-8,18-19H,9-10H2,1-3H3 |
InChI Key |
NIXIEPDUSCDAKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2SCC3=C(CS2)C=C(C(=C3)C)C)O |
Origin of Product |
United States |
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